Rilzabrutinib - 1575596-29-0

Rilzabrutinib

Catalog Number: EVT-505505
CAS Number: 1575596-29-0
Molecular Formula: C36H40FN9O3
Molecular Weight: 665.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase being investigated for the treatment of immune disorders, such as immune thrombocytopenic purpura.
Rilzabrutinib is an orally bioavailable reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), with potential immunomodulatory and anti-inflammatory activities. Upon oral administration, rilzabrutinib inhibits the activity of BTK. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway, and the resulting immune activation and inflammation. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival. In addition to B-cells, BTK is also expressed in other cells of hematopoietic origin, including monocytes, macrophages, neutrophils, mast cells, eosinophils and platelets, and plays an important role in both adaptive and innate immune responses.
Overview

Rilzabrutinib is a novel small-molecule inhibitor specifically targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling. This compound is classified as a reversible covalent inhibitor, which allows it to provide prolonged target engagement while minimizing off-target effects. Rilzabrutinib is primarily investigated for its therapeutic potential in autoimmune diseases and certain hematological malignancies.

Source and Classification

Rilzabrutinib is derived from a series of chemical modifications aimed at enhancing the specificity and efficacy of BTK inhibitors. It is part of a broader class of compounds known as BTK inhibitors, which are being developed to treat conditions such as rheumatoid arthritis and various types of lymphomas. The compound was developed by the pharmaceutical company Principia Biopharma, which has since been acquired by Sanofi.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rilzabrutinib involves several key steps, beginning with the formation of a pyrazolo-pyrimidin-amine core structure. The synthesis can be summarized as follows:

  1. Formation of Intermediate Compounds: Initial reactions involve the creation of various intermediates through processes such as cyclization and alkylation.
  2. Knoevenagel Condensation: This step is crucial for the formation of the final product, where specific aldehydes react with the synthesized intermediates to yield Rilzabrutinib.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity for biological testing.

The complete synthetic route includes multiple reaction steps, each carefully controlled to optimize yield and purity, ultimately leading to Rilzabrutinib's successful synthesis .

Molecular Structure Analysis

Structure and Data

Rilzabrutinib has a complex molecular structure characterized by its pyrazolo-pyrimidin-amine framework. The molecular formula is C14H15N5C_{14}H_{15}N_5, and its molecular weight is approximately 255.3 g/mol. The compound features several functional groups that enhance its binding affinity for BTK, including:

  • Pyrimidine Ring: Contributes to the compound's hydrophobic interactions with the target enzyme.
  • Pyrazole Moiety: Plays a critical role in forming reversible covalent bonds with the active site of BTK.

The three-dimensional conformation of Rilzabrutinib allows for optimal interaction with BTK, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Rilzabrutinib's mechanism involves several key chemical reactions:

  1. Covalent Bond Formation: The compound forms a reversible covalent bond with the cysteine residue (Cys481) in the active site of BTK, inhibiting its activity.
  2. Hydrolysis Reactions: Under physiological conditions, the covalent bond can undergo hydrolysis, allowing for the controlled release of the inhibitor from BTK.
  3. Interaction with Other Signaling Pathways: Rilzabrutinib also influences various signaling pathways related to immune response modulation, further contributing to its therapeutic effects .
Mechanism of Action

Process and Data

Rilzabrutinib exerts its pharmacological effects primarily through the inhibition of BTK, which is pivotal in B cell receptor signaling and subsequent activation pathways. By binding to BTK:

  • Inhibition of B Cell Activation: This leads to reduced proliferation and differentiation of B cells, which are implicated in autoimmune responses.
  • Modulation of Cytokine Production: The inhibition affects cytokine release profiles, thereby altering inflammatory responses.
  • Impact on Autoantibody Formation: Rilzabrutinib has been shown to inhibit autoantibody production in preclinical models, suggesting potential benefits in treating autoimmune diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rilzabrutinib exhibits several notable physical and chemical properties:

These properties are essential for determining formulation strategies for clinical use .

Applications

Scientific Uses

Rilzabrutinib is primarily being investigated for its applications in:

  • Autoimmune Diseases: Its ability to modulate B cell activity makes it a candidate for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus.
  • Hematological Malignancies: Ongoing clinical trials are assessing its efficacy in treating chronic lymphocytic leukemia and other B cell malignancies.
  • Inflammatory Disorders: Research indicates potential benefits in managing various inflammatory diseases due to its anti-inflammatory properties .

Properties

CAS Number

1575596-29-0

Product Name

Rilzabrutinib

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile

Molecular Formula

C36H40FN9O3

Molecular Weight

665.8 g/mol

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N

SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.